N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
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Overview
Description
N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butylphenoxy group.
4,4’-di-tert-butylbenzil: Another compound with tert-butyl groups, used in various chemical applications.
Uniqueness
N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C29H30N2O5 |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C29H30N2O5/c1-29(2,3)20-7-11-22(12-8-20)36-23-13-9-21(10-14-23)30-26(32)19-6-15-24-25(18-19)28(34)31(27(24)33)16-5-17-35-4/h6-15,18H,5,16-17H2,1-4H3,(H,30,32) |
InChI Key |
CWWCBTGKSCBHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCOC |
Origin of Product |
United States |
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